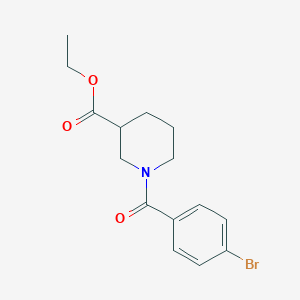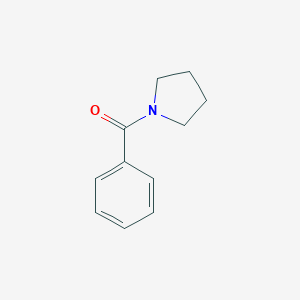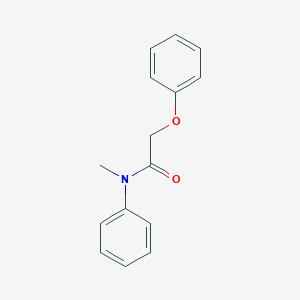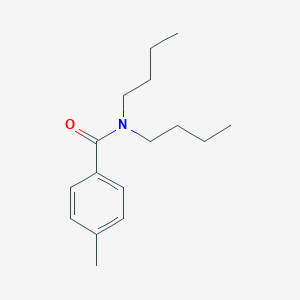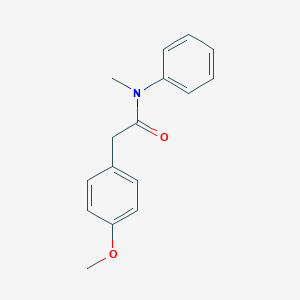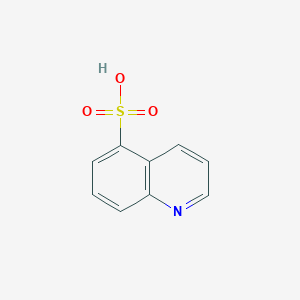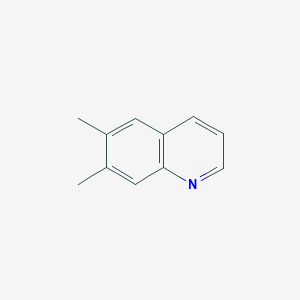![molecular formula C20H20N2S B181184 (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile CAS No. 90667-37-1](/img/structure/B181184.png)
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile, also known as DIBAT, is a synthetic compound that belongs to the dibenzothiepine class of compounds. DIBAT has been widely studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action. In
Wissenschaftliche Forschungsanwendungen
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit antidepressant, anxiolytic, and antipsychotic properties. (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Wirkmechanismus
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile acts as a potent antagonist of the 5-HT2A and D2 receptors in the brain. It also exhibits affinity for the alpha-1 adrenergic receptor and the histamine H1 receptor. (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile's mechanism of action involves the modulation of neurotransmitter levels in the brain, leading to its therapeutic effects.
Biochemische Und Physiologische Effekte
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile has been found to increase the levels of serotonin and dopamine in the brain, leading to its antidepressant and anxiolytic effects. It also acts as a potent antipsychotic agent by blocking the D2 receptors in the brain. (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2A and D2 receptors. However, its limited solubility in water and low bioavailability pose challenges for its use in in vivo studies.
Zukünftige Richtungen
Future research on (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile should focus on its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. The development of more soluble and bioavailable analogs of (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile could also lead to improved therapeutic efficacy. Additionally, further studies on the mechanism of action of (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile could provide insights into the pathophysiology of various psychiatric and neurological disorders.
Synthesemethoden
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile is synthesized through a multi-step process that involves the condensation of 2-aminothiophenol with 3-dimethylaminopropiophenone followed by cyclization and subsequent reaction with cyanogen bromide. The final product is obtained after purification through recrystallization.
Eigenschaften
CAS-Nummer |
90667-37-1 |
|---|---|
Produktname |
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile |
Molekularformel |
C20H20N2S |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzothiepine-2-carbonitrile |
InChI |
InChI=1S/C20H20N2S/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-23-20-10-9-15(13-21)12-19(18)20/h3-4,6-10,12H,5,11,14H2,1-2H3/b18-8+ |
InChI-Schlüssel |
FSIRGTNPQFDCCD-QGMBQPNBSA-N |
Isomerische SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2CSC3=C1C=C(C=C3)C#N |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2CSC3=C1C=C(C=C3)C#N |
Kanonische SMILES |
CN(C)CCC=C1C2=CC=CC=C2CSC3=C1C=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



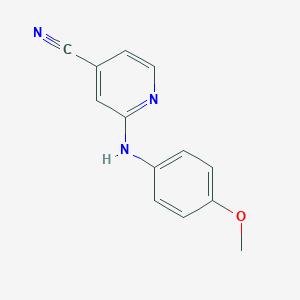
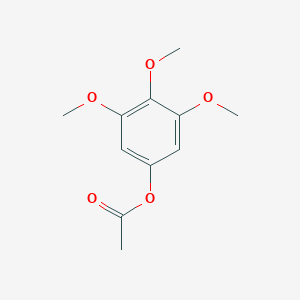
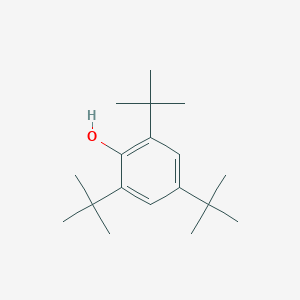

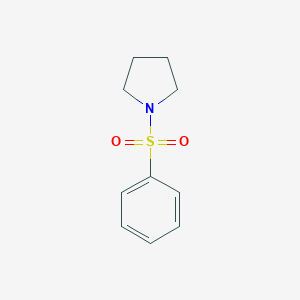
![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid](/img/structure/B181112.png)
